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molecular formula C11H10IN5 B8635527 6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine

6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8635527
M. Wt: 339.14 g/mol
InChI Key: IZRQYEFBJPGIHR-UHFFFAOYSA-N
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Patent
US07262297B2

Procedure details

A solution of N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine XVIII (0.86 g, 2.54 mmol) in 2-methoxyethyl ether (20 mL) was heated to 175° C. for 28 h. The reaction mixture was cooled to 25° C. and the solid formed was removed by filtration and washed with methanol. The filtrate was concentrated in vacuo and the residue triturated with methanol and ether to give a brown solid which was isolated by filtration and dried to give 6-iodo-8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine XIX (120 mg, 14%) as a brown solid: LRMS for C11H10IN5 (M+H)+ at m/z=340.
Name
N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4]([NH2:17])[NH:5][C:6]1[CH:7]=[C:8]2[C:12](=[C:13]([I:15])[CH:14]=1)[NH:11][C:10]([CH3:16])=[CH:9]2)#[N:2]>COCCOCCOC>[I:15][C:13]1[C:12]2[NH:11][C:10]([CH3:16])=[CH:9][C:8]=2[C:7]2[C:6]([CH:14]=1)=[N:5][C:4]([NH2:17])=[N:3][C:1]=2[NH2:2]

Inputs

Step One
Name
N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine
Quantity
0.86 g
Type
reactant
Smiles
C(#N)N=C(NC=1C=C2C=C(NC2=C(C1)I)C)N
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with methanol and ether
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C2=C(C3=C(N=C(N=C3C1)N)N)C=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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